2',4',6'-Trimethylacetophenone
Overview
Description
R1204 is a compound known for its role as a G-protein-coupled receptor modulator. It has been developed primarily for the treatment of depression, influencing mood and behavior through its interaction with specific receptors in the brain .
Chemical Reactions Analysis
R1204 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
R1204 has a wide range of scientific research applications:
Chemistry: It is used in the study of G-protein-coupled receptors and their role in various biochemical pathways.
Biology: R1204 is utilized in research on cellular signaling and receptor modulation.
Medicine: Its primary application is in the treatment of depression, where it helps regulate mood and behavior.
Industry: R1204 can be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
R1204 exerts its effects by modulating G-protein-coupled receptors, which are involved in the regulation of mood and behavior. These receptors are part of a larger signaling pathway that includes the activation of secondary messengers and the modulation of ion channels. By influencing these pathways, R1204 can alter neurotransmitter release and receptor sensitivity, leading to changes in mood and behavior .
Comparison with Similar Compounds
R1204 can be compared with other G-protein-coupled receptor modulators, such as:
Risperidone: Used for the treatment of schizophrenia and bipolar disorder.
Aripiprazole: Used for the treatment of schizophrenia and major depressive disorder.
Quetiapine: Used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.
What sets R1204 apart is its specific receptor targets and its unique mechanism of action, which may offer advantages in terms of efficacy and side effect profile.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIICLTKWRWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061865 | |
Record name | 2',4',6'-Trimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R1204 is G-protein-coupled receptor modulator which is involved in the regulation of mood and behavior. | |
Record name | R1204 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1667-01-2 | |
Record name | 2′,4′,6′-Trimethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1667-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4',6'-Trimethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylmesitylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2,4,6-trimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2',4',6'-Trimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4',6'-trimethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',4',6'-Trimethylacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8ZRC2WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2',4',6'-trimethylacetophenone useful in polymerization reactions?
A: this compound readily forms enolate complexes with certain metals. Research has shown that the reaction of this compound with a magnesium precursor yields an enolate complex that serves as an excellent initiator for the living, syndioselective polymerization of methyl methacrylate [, ]. This control over polymerization makes it a valuable compound for creating specific polymer architectures.
Q2: Are there any studies exploring this compound's use in catalysis beyond polymerization?
A: Yes, research has demonstrated the utility of this compound as a substrate in Friedel-Crafts acylation reactions [, ]. Studies have investigated different Lewis acid catalysts, such as metal chlorides and ionic liquids, for the acetylation of mesitylene (1,3,5-trimethylbenzene) with acetic anhydride, using this compound as a model product to assess catalytic activity and reaction kinetics [, ].
Q3: What analytical techniques are commonly employed to study reactions involving this compound?
A: Researchers commonly utilize spectroscopic techniques to characterize this compound and monitor reactions involving this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the structure and purity of the compound, as well as for monitoring the progress of reactions involving this compound []. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, aiding in the identification of reaction products and intermediates [].
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